7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione

GABAA receptor pharmacology Binding affinity Receptor subtype selectivity

7-Chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione (CAS 22316-34-3) is a 1,5-benzodiazepine that is the primary, pharmacologically active N-desmethyl metabolite of the marketed antiepileptic/anxiolytic clobazam. It is also codified as Clobazam Impurity A in the European Pharmacopoeia (EP Reference Standard Y0000241) and as N-desmethylclobazam (norclobazam) in the United States Pharmacopeia (UNII: MZ4L647O2H).

Molecular Formula C15H11ClN2O2
Molecular Weight 286.71 g/mol
CAS No. 22316-34-3
Cat. No. B13429191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione
CAS22316-34-3
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=CC(=C2)Cl)N(C1=O)C3=CC=CC=C3
InChIInChI=1S/C15H11ClN2O2/c16-10-6-7-13-12(8-10)17-14(19)9-15(20)18(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19)
InChIKeyZKOXYPUFBCPMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione (CAS 22316-34-3): Identity, Class, and Procurement-Relevant Context


7-Chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione (CAS 22316-34-3) is a 1,5-benzodiazepine that is the primary, pharmacologically active N-desmethyl metabolite of the marketed antiepileptic/anxiolytic clobazam [1]. It is also codified as Clobazam Impurity A in the European Pharmacopoeia (EP Reference Standard Y0000241) and as N-desmethylclobazam (norclobazam) in the United States Pharmacopeia (UNII: MZ4L647O2H) [2]. The compound possesses a 1,5-diazepine scaffold with a 7-chloro substituent and N1-phenyl group (molecular formula C₁₅H₁₁ClN₂O₂, MW 286.71 g/mol), distinguishing it structurally from the classic 1,4-benzodiazepines such as diazepam and clonazepam . Its dual identity—as both a therapeutically relevant active metabolite and a compendial impurity reference standard—makes it uniquely positioned for research and quality-control procurement.

Why 7-Chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione Cannot Be Interchanged with Clobazam or 1,4-Benzodiazepine Analogs


Benzodiazepines are not a monolithic class; substitution across 1,4- versus 1,5-scaffolds and N1-substituent patterns (methyl vs. hydrogen) produces divergent GABAA receptor subtype selectivity profiles that translate into distinct in vivo pharmacodynamic and pharmacokinetic signatures [1]. 7-Chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione (N-desmethylclobazam) differs from its parent clobazam by a single N-desmethyl modification, yet this change shifts the α2/α1 GABAA receptor efficacy ratio from ~0.78 (non-selective) to ~1.77 (α2-preferring) [2]. Likewise, its elimination half-life of 71–82 hours is approximately twice that of clobazam (36–42 hours), meaning systemic exposure and dosing considerations differ substantially [3]. Compared with the 1,4-benzodiazepine clonazepam—which shows no α2/α1 discrimination in binding—or diazepam, which prefers α1 at low concentrations, this compound's α2-preferring profile may be exploited for applications requiring antihyperalgesia with reduced sedation [2][4]. These quantitative pharmacological divergences mean that scientists cannot assume functional interchangeability when ordering this compound for receptor pharmacology studies, analytical reference-standard workflows, or in vivo proof-of-concept experiments.

Quantitative Differentiation Evidence for 7-Chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione vs. Closest Analogs


α2/α1 GABAA Receptor Binding Selectivity vs. Clobazam, Clonazepam, and Zolpidem

N-Desmethylclobazam (N-CLB) exhibits significantly greater binding affinity for α2- versus α1-containing GABAA receptor complexes, a selectivity pattern not observed for the 1,4-benzodiazepine clonazepam (CLN) and opposite to that of the α1-preferring hypnotic zolpidem (ZOL). In recombinant human GABAA receptors (α1β2γ2, α2β2γ2) expressed in HEK293 cells using [³H]flumazenil displacement assays, N-CLB displayed a Ki of 147 nM at α2β2γ2 and 668 nM at α1β2γ2, yielding an α1/α2 ratio of approximately 4.5 [1]. Its parent compound clobazam (CLB) showed Ki values of 205 nM (α2) and 753 nM (α1)—a smaller selectivity ratio of ~3.7—while clonazepam exhibited no statistical distinction between α2 and α1 receptors, and zolpidem preferentially bound α1 (Ki 30 nM vs. 5,431 nM at α3) [1][2]. The pairwise comparison (Tukey's test) confirmed that both CLB and N-CLB have significantly greater affinity for α2 over α1 (P<0.05), whereas CLN and ZOL do not share this property [1].

GABAA receptor pharmacology Binding affinity Receptor subtype selectivity

α2/α1 Functional Selectivity Ratio vs. Diazepam and Clobazam in Electrophysiology

In two-electrode voltage-clamp electrophysiology at recombinant GABAA receptors, N-desmethylclobazam (NDMC) displays an α2/α1 efficacy selectivity ratio (Emax(α2)/Emax(α1)) of 1.77 ± 0.28, indicating preferential potentiation of α2-containing receptors. By contrast, diazepam (DZP) showed an Emax ratio of ~0.87 (Emax α1: 141 ± 17%; Emax α2: 123 ± 11%) and clobazam (CBZ) an Emax ratio of 0.78 ± 0.12, both favoring α1 or showing no α2 preference [1]. NDMC potentiated α2β3γ2 receptors to 253 ± 32% of the GABA EC20 response versus only 143 ± 13% at α1β2γ2, whereas DZP potentiated α1 to 141% and α2 to 123% [1]. This functional α2 preference was maintained across a wide concentration range, with NDMC showing the strongest potentiation at α2GABAARs at all concentrations tested [1].

Electrophysiology GABAA receptor modulation Efficacy ratio

In Vivo Therapeutic Window (Antihyperalgesia vs. Sedation) vs. Diazepam

N-Desmethylclobazam (NDMC) demonstrates a significantly improved therapeutic window relative to diazepam (DZP) in mouse models of neuropathic pain. In GABAAR point-mutated mice (chronic constriction injury model, von Frey filament assessment), DZP produced sedation at 6- to 7-fold lower doses (ED50 = 0.59 ± 0.08 mg/kg p.o.) than those required for antihyperalgesia (ED50 = 3.4 ± 1.3 mg/kg), indicating a narrow therapeutic window where sedation occurs before analgesia [1]. By contrast, NDMC exerted antihyperalgesia and sedation with nearly identical ED50 values (3.4 ± 0.8 mg/kg and 3.1 ± 0.9 mg/kg, respectively), meaning that antihyperalgesic doses did not cause dose-limiting sedation [1]. At doses of 3–30 mg/kg, both DZP and NDMC reduced neuropathic pain, but DZP caused strong locomotor sedation at all effective doses while NDMC caused no or only weak sedation in two wild-type mouse strains (C57BL/6J and 129X1/SvJ) [1].

Neuropathic pain Antihyperalgesia Sedation Therapeutic index

Pharmacokinetic Half-Life Advantage vs. Parent Clobazam

The elimination half-life of 7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione (N-desmethylclobazam) is approximately twice that of its parent compound clobazam in humans. Clobazam prescribing information and pharmacokinetic reviews consistently report a mean clobazam t½ of 36–42 hours, while N-desmethylclobazam exhibits a t½ of 71–82 hours (range 59–82 hours across studies) [1][2]. Following repeated dosing, N-desmethylclobazam accumulates to steady-state plasma concentrations approximately 8-fold higher than those of clobazam [2]. Additionally, N-desmethylclobazam has a longer mean t½ of 67.5 hours—nearly double clobazam's mean of 37.5 hours [3]. This extended half-life means that N-desmethylclobazam persists in systemic circulation substantially longer, which has direct implications for washout periods in experimental protocols and for understanding sustained pharmacodynamic effects.

Pharmacokinetics Elimination half-life Drug metabolism

Use as a Pharmacopeial Reference Standard (EP Impurity A / USP Norclobazam) for Clobazam Quality Control

This compound is officially designated as Clobazam Impurity A in the European Pharmacopoeia (EP Reference Standard, catalogue number Y0000241, 10 mg unit) and corresponds to the USP-designated impurity norclobazam [1][2]. It is one of eight identified process-related impurities of clobazam (CLB Imp-A through Imp-H), detected in laboratory batches at levels of 0.02–0.12% by gradient HPLC-UV [3]. A validated HPLC method for simultaneous determination of clobazam and N-desmethylclobazam in human plasma achieves a sensitivity limit of 10 ng/mL for both analytes [4]. The EP reference standard is specifically prescribed for use in laboratory tests as detailed in the European Pharmacopoeia monograph for clobazam and is supplied with a certified purity assignment [1]. This differentiates it from generic research-grade material that lacks compendial traceability and certified purity documentation for regulatory submissions.

Pharmaceutical analysis Reference standard Impurity profiling Quality control

High-Efficacy Potentiation of α6β2δ GABAA Receptors vs. Clobazam and Clonazepam

At the α6β2δ GABAA receptor subtype—a primarily extrasynaptic receptor population implicated in tonic inhibition—both clobazam and N-desmethylclobazam are substantially less potent (200- to 3,900-fold) as positive allosteric modulators than at synaptic α1,2,3,5β2γ2S receptors [1]. However, N-desmethylclobazam is uniquely distinguished by being a highly efficacious potentiator of α6β2δ receptor signaling among the tested benzodiazepines. The study characterized this using two-electrode voltage-clamp in Xenopus oocytes and found that while all three compounds (clobazam, N-desmethylclobazam, clonazepam) displayed reduced potency at α6β2δ, clobazam and especially N-desmethylclobazam exhibited pronounced efficacy at this low-affinity binding site [1]. The α6β2δ GABAAR is not typically targeted by classic benzodiazepines, and this distinct pharmacological feature positions the 1,5-benzodiazepine scaffold as an intriguing lead template for novel modulators of tonic inhibition [1].

α6β2δ GABAA receptor Extrasynaptic receptors Allosteric modulation

Optimal Application Scenarios for 7-Chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione Based on Differentiated Evidence


α2-GABAA Receptor Subtype-Selective Pharmacology Studies

Investigators studying α2-subunit-mediated GABAA receptor pharmacology—particularly in the context of antihyperalgesia, anxiolysis without sedation, or anticonvulsant mechanisms—should select this compound as a tool ligand. Its α2/α1 binding selectivity ratio of ~4.5 (Ki(α2) = 147 nM vs. Ki(α1) = 668 nM) [1] and functional efficacy ratio of 1.77 ± 0.28 [2] provide a molecular basis for α2-preferring pharmacology that is not achievable with clobazam (ratio 0.78), diazepam (ratio ~0.87), or clonazepam (non-selective). Use in recombinant receptor assays, native tissue electrophysiology, or receptor occupancy studies enables isolation of α2-mediated effects from confounding α1-driven sedation.

In Vivo Proof-of-Concept Studies for Neuropathic Pain with Reduced Sedation Liability

For preclinical pain researchers requiring an antihyperalgesic benzodiazepine-site ligand that does not produce dose-limiting sedation, this compound is the evidence-supported choice. In mouse chronic constriction injury models, NDMC achieved antihyperalgesia at ED50 = 3.4 ± 0.8 mg/kg without sedation (ED50 sedation = 3.1 ± 0.9 mg/kg), whereas diazepam caused sedation at 6-fold lower doses than required for analgesia [2]. This property has motivated a randomized, double-blind, placebo-controlled Phase I/II clinical trial (NDMC-201) evaluating N-desmethylclobazam in patients with peripheral neuropathic pain [3], and the compound has been proposed as a suitable tool for human proof-of-concept studies [2].

Pharmaceutical Quality Control: Clobazam Impurity A Reference Standard for HPLC Method Validation

Analytical development and QC laboratories validating HPLC methods for clobazam active pharmaceutical ingredient (API) or finished dosage forms must use the EP Reference Standard Y0000241 of this compound (Clobazam Impurity A) for system suitability, relative retention time marking, and impurity quantification [4]. The compound is detected at 0.02–0.12% levels in clobazam batches using gradient HPLC-UV, and its characterization by LC-ESI/MSⁿ and NMR is documented [5]. Simultaneous determination of clobazam and N-desmethylclobazam in biological matrices (plasma, serum, brain homogenate) at 10 ng/mL sensitivity is established [6], supporting both batch-release testing and therapeutic drug monitoring method development.

Extrasynaptic α6β2δ GABAAR Probe for Tonic Inhibition Research

Neuroscientists investigating tonic GABAergic inhibition mediated by extrasynaptic α6β2δ-containing receptors should consider this compound as a chemical probe. Unlike the 1,4-benzodiazepine clonazepam, the 1,5-benzodiazepines clobazam and particularly N-desmethylclobazam exhibit high efficacy at α6β2δ receptors, despite reduced potency (200–3,900-fold shift vs. synaptic receptors) [7]. This unique pharmacological fingerprint—high efficacy but low potency at a non-classical benzodiazepine site—offers a distinct starting point for structure-activity relationship studies aimed at developing novel, subtype-selective modulators of tonic inhibition [7].

Quote Request

Request a Quote for 7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.